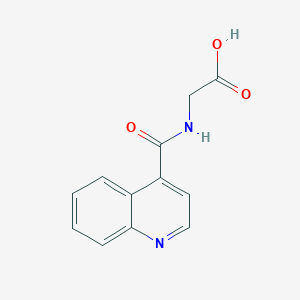
2-(Quinoline-4-carbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinoline-4-carbonylamino)acetic acid is a compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities . The compound this compound is characterized by the presence of a quinoline ring attached to an acetic acid moiety through a carbonylamino linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(Quinoline-4-carbonylamino)acetic acid, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper catalysts in the intermolecular addition of alkynes to imines followed by ring closure through arylation has been reported . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Quinoline-4-carbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-(Quinoline-4-carbonylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Quinoline-4-carbonylamino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of pathogens . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Quinoline-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Quinoline-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.
Uniqueness: 2-(Quinoline-4-carbonylamino)acetic acid is unique due to the presence of both a quinoline ring and an acetic acid moiety, which imparts distinct chemical and biological properties. The carbonylamino linkage enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-(quinoline-4-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)7-14-12(17)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQPJJJOBOXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














